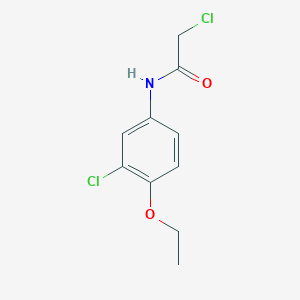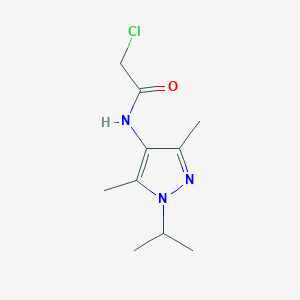![molecular formula C14H16ClNO4 B7576104 2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPCC and is synthesized through a complex chemical process. CPCC has been studied for its potential use in various scientific applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of CPCC is not fully understood. However, studies have shown that CPCC inhibits the activity of an enzyme called acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid oxidation. This, in turn, leads to the death of the target organism, whether it is a weed or a fungus.
Biochemical and Physiological Effects:
CPCC has been shown to have significant biochemical and physiological effects on the target organism. Studies have shown that CPCC inhibits the biosynthesis of fatty acids, which leads to the accumulation of malonyl-CoA. This, in turn, leads to the death of the target organism. CPCC has also been shown to have significant effects on the growth and development of the target organism.
実験室実験の利点と制限
CPCC has several advantages and limitations for lab experiments. One of the primary advantages is its potent herbicidal and fungicidal activity. This makes it an ideal compound for studying the mechanism of action of herbicides and fungicides. However, CPCC also has several limitations. One of the primary limitations is its toxicity. CPCC is highly toxic to humans and animals, which makes it difficult to work with in a lab setting.
将来の方向性
There are several future directions for research on CPCC. One of the primary areas of research is the development of new herbicides and fungicides based on CPCC. This could lead to the development of more effective and environmentally friendly herbicides and fungicides. Another area of research is the development of new synthetic methods for CPCC. This could lead to more efficient and cost-effective methods for synthesizing CPCC. Finally, there is a need for further research on the mechanism of action of CPCC. This could lead to a better understanding of how CPCC works and how it can be used to develop new herbicides and fungicides.
合成法
The synthesis of CPCC is a complex chemical process that involves several steps. The first step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with methyl isocyanate to form 2-(4-chlorophenoxy)ethyl isocyanate. The final step involves the reaction of 2-(4-chlorophenoxy)ethyl isocyanate with cyclopropane-1-carboxylic acid to form CPCC.
科学的研究の応用
CPCC has been studied for its potential use in various scientific applications. One of the primary areas of research has been its potential use as a herbicide. Studies have shown that CPCC has potent herbicidal activity against a wide range of weeds. CPCC has also been studied for its potential use as a fungicide. Studies have shown that CPCC has potent fungicidal activity against a wide range of fungi.
特性
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-16(13(17)11-8-12(11)14(18)19)6-7-20-10-4-2-9(15)3-5-10/h2-5,11-12H,6-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHYRABMMCNOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7576042.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)

![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![2-chloro-N-[(2,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7576116.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)

